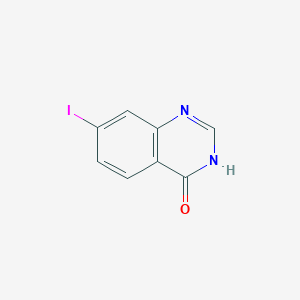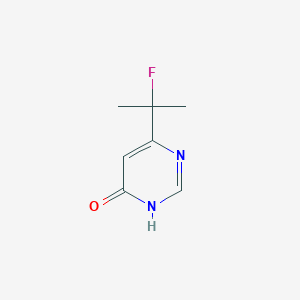![molecular formula C12H11N5O2 B1418220 3-(4-etoxi fenil)-3,6-dihidro-7H-[1,2,3]triazolo[4,5-d]pirimidin-7-ona CAS No. 1082584-27-7](/img/structure/B1418220.png)
3-(4-etoxi fenil)-3,6-dihidro-7H-[1,2,3]triazolo[4,5-d]pirimidin-7-ona
Descripción general
Descripción
The compound “3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” belongs to a family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been identified as novel inhibitors of Chikungunya virus replication . They inhibit the virus replication in the low micromolar range with no toxicity to the host (Vero) cells .
Aplicaciones Científicas De Investigación
Tratamiento del Cáncer: Inhibición de CDK2
El compuesto se ha identificado como un nuevo inhibidor de la cinasa dependiente de ciclina 2 (CDK2), que es una proteína crítica involucrada en la regulación del ciclo celular . Los inhibidores de CDK2 se consideran prometedores para la terapia del cáncer, ya que pueden dirigirse selectivamente a las células tumorales. Los derivados de este compuesto han mostrado actividades citotóxicas superiores contra varias líneas celulares de cáncer, incluyendo MCF-7 (cáncer de mama) y HCT-116 (carcinoma colorrectal), con valores de IC50 que indican una potente eficacia .
Actividad Anticancerígena: Líneas Celulares de Cáncer Renal
Los derivados sintetizados unidos con 1,2,3-triazoles han demostrado una actividad anticancerígena de buena a moderada, particularmente contra líneas celulares de cáncer renal . La síntesis de estos compuestos fue facilitada por reacciones de cicloadición dipolar 1,3 de Huisgen asistidas por ultrasonidos, que es un método notable para crear compuestos con posibles aplicaciones terapéuticas .
Inhibición de LSD1: Regulación Epigenética
El andamiaje del compuesto se ha utilizado para diseñar nuevos inhibidores de la demetilasa específica de lisina 1 (LSD1) . LSD1 juega un papel clave en la regulación de la metilación de lisina, y su sobreexpresión se ha relacionado con la progresión de ciertas malignidades humanas. Inhibir LSD1 con inhibidores de moléculas pequeñas puede potencialmente suprimir la proliferación y la migración de las células cancerosas .
Agentes Antiproliferativos: Moiety de Hidrazona
Los derivados que poseen una moiety de hidrazona se han evaluado como agentes antiproliferativos . Estos compuestos podrían potencialmente interferir con la proliferación de las células cancerosas, ofreciendo otra vía para la intervención terapéutica en oncología .
Inhibición de la Replicación Viral: Virus Chikungunya
El compuesto se ha identificado como un nuevo inhibidor de la replicación del virus Chikungunya . Esta aplicación es particularmente relevante en el campo de la investigación antiviral, donde constantemente se buscan nuevos tratamientos para las enfermedades virales emergentes y reemergentes .
Potencial Farmacológico: Diversos Efectos Terapéuticos
El esqueleto central del compuesto, pirazolopirimidina, se considera una estructura privilegiada en los compuestos biológicamente activos. Se ha informado que abarca potencial farmacológico como antiviral, antimicrobiano, antitumoral y para el tratamiento de la enfermedad de Parkinson, entre otros efectos terapéuticos .
Mecanismo De Acción
Target of Action
The primary target of the compound “3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can prevent cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. Under normal conditions, CDK2 forms a complex with cyclin A2, which is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the formation of the CDK2/cyclin A2 complex, thereby halting cell cycle progression .
Result of Action
The result of the compound’s action is significant inhibition of cell growth. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound could be a potent anticancer agent.
Análisis Bioquímico
Biochemical Properties
3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one prevents the phosphorylation of target proteins, thereby halting cell cycle progression . Additionally, it interacts with other biomolecules such as DNA and RNA, affecting their stability and function.
Cellular Effects
The effects of 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism . Furthermore, 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can modulate the expression of genes involved in cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDK2, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can intercalate into DNA, disrupting the replication and transcription processes . It also affects the expression of various genes by modulating transcription factors and epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been studied over different time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The effects may vary depending on the cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one vary with different dosages in animal models. At lower doses, the compound exhibits potent antitumor activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold dose for toxicity varies depending on the animal species and the route of administration. It is crucial to determine the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . The distribution of the compound can influence its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in its activity and function. The compound is primarily localized in the nucleus and mitochondria, where it interacts with DNA, RNA, and various proteins . Targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, influencing its localization and activity . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-2-19-9-5-3-8(4-6-9)17-11-10(15-16-17)12(18)14-7-13-11/h3-7H,2H2,1H3,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEILEVVBPWXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


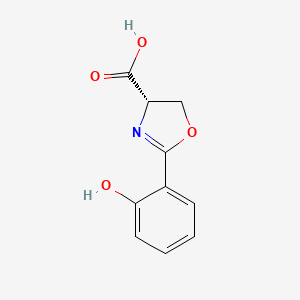
![7-Thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]-pyrimidine-5-carboxylic acid](/img/structure/B1418139.png)
![3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B1418140.png)


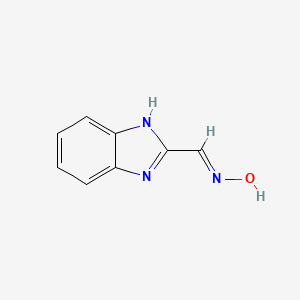
![2-(Ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B1418151.png)
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418152.png)
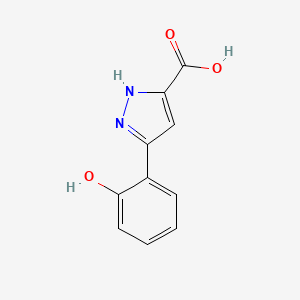
![ethyl 4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B1418154.png)
![ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate](/img/structure/B1418155.png)
![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)
